molecular formula C19H23NO6 B11140461 N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B11140461
M. Wt: 361.4 g/mol
InChI Key: LELAZSWZMLVOQI-UHFFFAOYSA-N
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Description

N-[(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic coumarin derivative linked to norleucine, a non-proteinogenic amino acid analog. The compound features a coumarin core substituted with hydroxy (7-position), methyl (4- and 8-positions), and ketone (2-position) groups, conjugated to norleucine via an acetyl bridge. Norleucine, a linear analog of methionine, enhances the compound’s stability and modulates solubility compared to natural amino acids . While direct synthesis data for this compound is absent in the provided evidence, analogous coumarin-acetic acid derivatives (e.g., EN300-302541) suggest synthetic routes involving coupling reactions between functionalized coumarins and amino acid residues .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-6-14(18(23)24)20-16(22)9-13-10(2)12-7-8-15(21)11(3)17(12)26-19(13)25/h7-8,14,21H,4-6,9H2,1-3H3,(H,20,22)(H,23,24)

InChI Key

LELAZSWZMLVOQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves multiple steps:

  • Synthesis of the Chromenone Core: : The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid.

  • Acetylation: : The chromenone core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.

  • Coupling with Norleucine: : The final step involves coupling the acetylated chromenone with norleucine. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group at the 7-position can undergo oxidation to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions. Reagents such as acyl chlorides or anhydrides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various acylated chromenone derivatives.

Scientific Research Applications

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

  • Biology: : The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving chromenone derivatives.

  • Medicine: : Due to its structural similarity to natural products, it may exhibit biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It can be used in drug discovery and development.

  • Industry: : The compound can be used in the development of new materials, such as fluorescent dyes and sensors, due to the chromenone core’s photophysical properties.

Mechanism of Action

The mechanism of action of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxy and acetyl groups can form additional hydrogen bonds, enhancing binding affinity. The norleucine moiety can mimic natural amino acids, allowing the compound to interact with protein active sites and modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with coumarin derivatives sharing core structural motifs or functional groups. Key differences in substituents, linkages, and physicochemical properties are highlighted.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Linkage Type Reference
N-[(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine C21H25NO6 ~403.43* 7-OH, 4,8-CH3 Acetyl, norleucine Acetyl-amino acid [Inferred]
EN300-302541 C13H10O5† 204.23‡ 7-OH, 4,8-CH3 Acetic acid Acetic acid
2k () C19H16N4O7 436.36 4-CH3, 5-NO2 Acetohydrazide, nitro Hydrazide
EN300-302549 C13H11ClO5 282.68 6-Cl, 3,4-CH3 Acetic acid, chloro Acetic acid
(Z)-Nitroindolinyl derivative () C20H15N3O6 393.35 4,8-CH3, 5-NO2 Aceto-nitro, imine Imine

*Calculated based on structural formula; †Assumed formula for "2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid"; ‡Discrepancy noted between name and molecular weight in .

Key Observations:

Substituent Effects :

  • Hydroxy (7-position) and methyl (4,8-positions) groups are conserved in the target compound and EN300-302541, suggesting shared hydrogen-bonding and hydrophobic interactions.
  • Chloro (EN300-302549) and nitro (2k, ) substituents increase electrophilicity and may enhance reactivity or alter solubility .

Linkage Diversity: The acetyl-amino acid linkage in the target compound contrasts with hydrazide (2k, 2l) and imine () bonds. Acetylated norleucine likely improves metabolic stability compared to hydrazides, which are prone to hydrolysis .

Amino Acid Analogs: Norleucine’s linear side chain (vs.

Physicochemical Properties

  • Molecular Weight: The target compound (~403.43) is heavier than simpler coumarin-acetic acid derivatives (e.g., EN300-302541: 204.23), reflecting the norleucine moiety’s contribution.
  • Polarity : Hydroxy and acetic acid groups (EN300-302541/549) increase polarity, while chloro (EN300-302549) and nitro (2k) groups add lipophilicity .
  • Thermal Stability : Melting points for hydrazide derivatives (2k: 248–250°C; 2l: 192–194°C) suggest higher stability than the target compound, assuming similar trends .

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